Doxofylline Impurity 13: Validated HPLC Separation and Quantification as a Regulatory Reference Standard
7-Butyltheophylline is formally designated as Doxofylline Impurity 13 and has been characterized as a process-related impurity in doxofylline active pharmaceutical ingredient (API) [1]. A validated stability-indicating RP-HPLC method achieved quantification limits of 0.19–0.36 μg/mL for doxofylline and its impurities, with recovery rates of 97.83–99.86% for impurities including 7-butyltheophylline [1]. Unlike theophylline, which is not a relevant impurity in doxofylline synthesis pathways, 7-butyltheophylline arises specifically from N7-alkylation side-reactions during doxofylline manufacture, making it an essential reference standard for doxofylline quality control that no other xanthine analog can substitute [1].
| Evidence Dimension | Regulatory identity as a process-specific impurity reference standard |
|---|---|
| Target Compound Data | Doxofylline Impurity 13; HPLC recovery 97.83–99.86%; LOQ 0.19–0.36 μg/mL |
| Comparator Or Baseline | Theophylline: not a process impurity in doxofylline synthesis; no regulatory identity in doxofylline monographs |
| Quantified Difference | 7-Butyltheophylline is a specified impurity with validated analytical methodology; theophylline is absent from doxofylline impurity profiles |
| Conditions | RP-HPLC on Lichrocart® C18 (250 mm × 4.6 mm; 5 μm), 10 mM ammonium acetate/acetonitrile gradient, 1.0 mL/min, 30°C, PDA detection at 274 nm, validated per ICH guidelines |
Why This Matters
For analytical laboratories and pharmaceutical manufacturers, only 7-butyltheophylline—not theophylline or any other xanthine—can serve as the authentic reference standard for Doxofylline Impurity 13 in method development, validation, and batch release testing per ICH Q3A/Q3B requirements.
- [1] Development and validation of a stability indicating assay of doxofylline by RP-HPLC: ESI-MS/MS, ¹H and ¹³C NMR spectroscopic characterization of degradation products and process related impurities. Journal of Pharmaceutical and Biomedical Analysis. 2013;78-79:75-84. doi:10.1016/j.jpba.2013.01.045. View Source
